molecular formula C9H8BrN B2462338 5-bromo-4-methyl-1H-indole CAS No. 1427412-95-0

5-bromo-4-methyl-1H-indole

Cat. No.: B2462338
CAS No.: 1427412-95-0
M. Wt: 210.074
InChI Key: CEJDMMBUVBNTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole nucleus is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry

Mechanism of Action

Target of Action

5-Bromo-4-methyl-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Indole derivatives have been found to affect a variety of biochemical pathways due to their broad-spectrum biological activities . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound would depend on its specific targets and their roles in cellular processes.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the changes induced by its interaction with these targets. Given the diverse biological activities associated with indole derivatives, the effects could potentially be wide-ranging .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . It is also important to ensure adequate ventilation when handling this compound to avoid ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-methyl-1H-indole typically involves the bromination of 4-methylindole. One common method includes the use of bromine in acetic acid at low temperatures to achieve selective bromination at the 5-position . Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-methyl-1H-indole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens, sulfonyl chlorides, and acyl chlorides in the presence of Lewis acids.

    Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate and chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride and sodium borohydride.

Major Products: The reactions of this compound can yield a variety of products, including halogenated indoles, sulfonylated indoles, and alkylated indoles, depending on the reagents and conditions used .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-methyl-1H-indole is unique due to the combined presence of both bromine and a methyl group on the indole ring.

Properties

IUPAC Name

5-bromo-4-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-7-4-5-11-9(7)3-2-8(6)10/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJDMMBUVBNTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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